amino]valeric acid](/img/structure/B13544282.png)
5-[[(Benzyloxy)carbonyl](methyl)amino]valeric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{(benzyloxy)carbonylamino}pentanoic acid is an organic compound with the molecular formula C13H17NO4. It is a derivative of pentanoic acid, featuring a benzyloxycarbonyl group and a methylamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(benzyloxy)carbonylamino}pentanoic acid typically involves the reaction of pentanoic acid derivatives with benzyloxycarbonyl chloride and methylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-{(benzyloxy)carbonylamino}pentanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or thiols.
Scientific Research Applications
5-{(benzyloxy)carbonylamino}pentanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-{(benzyloxy)carbonylamino}pentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group in peptide synthesis, while the methylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(benzyloxy)carbonyl]amino}butanoic acid
- 6-{[(benzyloxy)carbonyl]amino}hexanoic acid
- 5-{[(benzyloxy)carbonyl]amino}pentanoic acid
Uniqueness
5-{(benzyloxy)carbonylamino}pentanoic acid is unique due to the presence of both a benzyloxycarbonyl group and a methylamino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in synthetic chemistry and biochemical research .
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
5-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-15(10-6-5-9-13(16)17)14(18)19-11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,16,17) |
InChI Key |
MCAPKTBXARNISJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCC(=O)O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



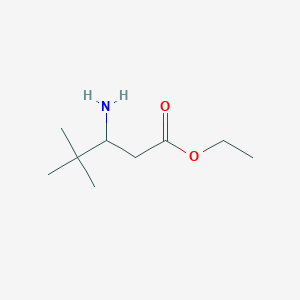
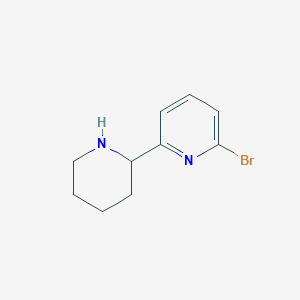
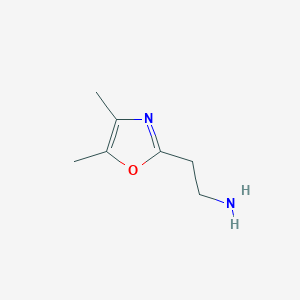
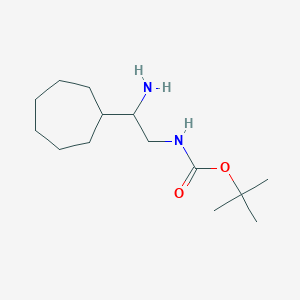

![2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13544240.png)
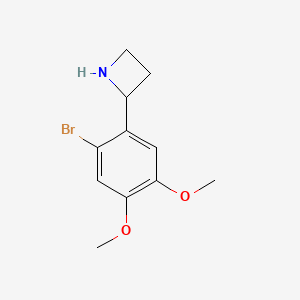



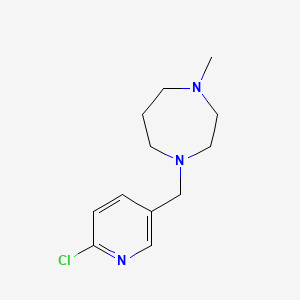
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoicacid](/img/structure/B13544286.png)
![2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B13544289.png)
